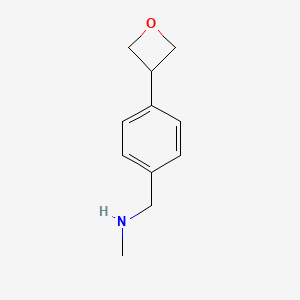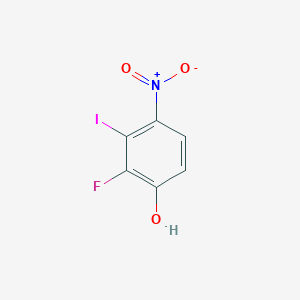
2-Fluoro-3-iodo-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-4-nitrophenol is an aromatic compound characterized by the presence of fluorine, iodine, and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-fluoro-3-iodophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Another approach involves the halogenation of 2-fluoro-4-nitrophenol, where iodine is introduced using iodine monochloride or iodine in the presence of a suitable oxidizing agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-4-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol or ethanol is used under mild conditions.
Oxidation: Potassium permanganate in aqueous or acetone solution or chromium trioxide in acetic acid is used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include 2-fluoro-3-azido-4-nitrophenol, 2-fluoro-3-thiocyanato-4-nitrophenol, and 2-fluoro-3-methoxy-4-nitrophenol.
Reduction: The major product is 2-fluoro-3-iodo-4-aminophenol.
Oxidation: The major product is 2-fluoro-3-iodo-4-nitroquinone.
Scientific Research Applications
2-Fluoro-3-iodo-4-nitrophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly those targeting specific enzymes or receptors due to its unique functional groups.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-4-nitrophenol depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The presence of the nitro group can enhance the compound’s ability to form hydrogen bonds and electrostatic interactions with target proteins. Additionally, the fluorine and iodine atoms can participate in halogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitrophenol: Lacks the iodine atom, making it less versatile in nucleophilic substitution reactions.
3-Iodo-4-nitrophenol: Lacks the fluorine atom, which may affect its electronic properties and reactivity.
2-Fluoro-3-nitrophenol: Lacks the iodine atom, resulting in different reactivity and applications.
Uniqueness
2-Fluoro-3-iodo-4-nitrophenol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H3FINO3 |
|---|---|
Molecular Weight |
283.00 g/mol |
IUPAC Name |
2-fluoro-3-iodo-4-nitrophenol |
InChI |
InChI=1S/C6H3FINO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H |
InChI Key |
BLHNIOIQWZZBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])I)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


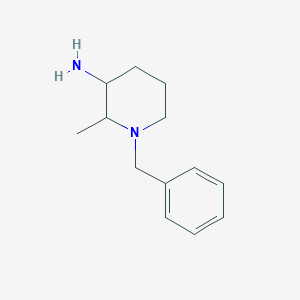

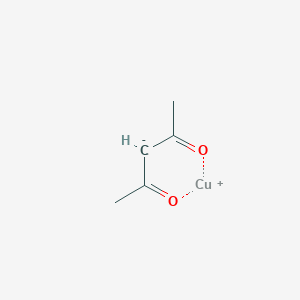
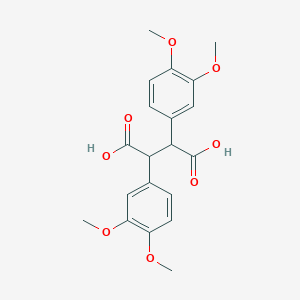
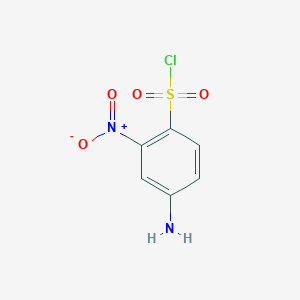


![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)

![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
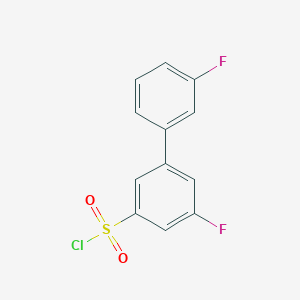
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
